2-Fluoro-6-nitrobenzoyl chloride
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Overview
Description
2-Fluoro-6-nitrobenzoyl chloride is a substituted benzoyl chloride, classified as an aromatic compound. It is known for its reactive nature, making it a versatile building block in organic synthesis. The compound has the molecular formula C7H3ClFNO3 and a molecular weight of 203.55 g/mol.
Preparation Methods
The preparation of 2-Fluoro-6-nitrobenzoyl chloride typically involves the reaction of 2-Fluoro-6-nitrobenzoic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoro-6-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides and esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 2-Fluoro-6-nitrobenzoic acid.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, hydrogen gas, and various nucleophiles such as amines and alcohols . Major products formed from these reactions include amides, esters, and the corresponding carboxylic acid .
Scientific Research Applications
2-Fluoro-6-nitrobenzoyl chloride is primarily used as a building block in the synthesis of more complex molecules. Its versatility stems from the reactivity of the acyl chloride group, allowing it to readily form amides and esters. Specific applications include:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrobenzoyl chloride involves the reactivity of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile . Molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Comparison with Similar Compounds
2-Fluoro-6-nitrobenzoyl chloride can be compared with other substituted benzoyl chlorides, such as:
2-Fluoro-5-nitrobenzoyl chloride: Similar in structure but with the nitro group in a different position, leading to different reactivity and applications.
3-Chloro-4-fluoronitrobenzene: Another substituted benzoyl chloride with different substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
2-fluoro-6-nitrobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)6-4(9)2-1-3-5(6)10(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBVENLMFRNJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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